N'-acetyl-2-hydroxybenzohydrazide
Overview
Description
N’-acetyl-2-hydroxybenzohydrazide: is a chemical compound with the molecular formula C9H10N2O3.
Preparation Methods
Synthetic Routes and Reaction Conditions: N’-acetyl-2-hydroxybenzohydrazide can be synthesized through the reaction of 2-hydroxybenzoic acid with hydrazine hydrate, followed by acetylation. The general synthetic route involves:
Esterification: 2-hydroxybenzoic acid is esterified with ethanol in the presence of sulfuric acid to form ethyl 2-hydroxybenzoate.
Hydrazinolysis: Ethyl 2-hydroxybenzoate is then reacted with hydrazine hydrate to form 2-hydroxybenzohydrazide.
Acetylation: Finally, 2-hydroxybenzohydrazide is acetylated using acetic anhydride to yield N’-acetyl-2-hydroxybenzohydrazide.
Industrial Production Methods: The industrial production of N’-acetyl-2-hydroxybenzohydrazide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include ethanol, sulfuric acid, hydrazine hydrate, and acetic anhydride .
Chemical Reactions Analysis
Types of Reactions: N’-acetyl-2-hydroxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: Quinones.
Reduction: Hydrazine derivatives.
Substitution: Substituted benzohydrazides.
Scientific Research Applications
N’-acetyl-2-hydroxybenzohydrazide has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of various pharmacologically active compounds, including antimicrobial and anticancer agents.
Material Science: It is used in the development of new materials with unique properties, such as polymers and nanomaterials.
Biological Studies: It is used as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-acetyl-2-hydroxybenzohydrazide involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It can inhibit the activity of certain enzymes by binding to their active sites.
Protein Interactions: It can interact with proteins, altering their structure and function.
Redox Reactions: It can participate in redox reactions, affecting cellular redox balance.
Comparison with Similar Compounds
Benzohydrazide: A parent compound with similar chemical properties.
2-hydroxybenzohydrazide: A closely related compound with similar biological activities.
Uniqueness: N’-acetyl-2-hydroxybenzohydrazide is unique due to its acetyl group, which enhances its stability and reactivity compared to its parent compounds. This modification also imparts unique biological activities, making it a valuable compound in medicinal chemistry and material science .
Properties
IUPAC Name |
N'-acetyl-2-hydroxybenzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-6(12)10-11-9(14)7-4-2-3-5-8(7)13/h2-5,13H,1H3,(H,10,12)(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDACCTGBJAMTDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC(=O)C1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70293740 | |
Record name | N'-acetyl-2-hydroxybenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70293740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20349-50-2 | |
Record name | 2-Hydroxybenzoic acid 2-acetylhydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20349-50-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 91846 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020349502 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC91846 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91846 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N'-acetyl-2-hydroxybenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70293740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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